(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
Overview
Description
(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C20H29NO5 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound due to their use of tert-butyl groups for stability, have been extensively studied for their environmental presence, human exposure, and potential toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) have been detected in various environmental matrices and human samples, suggesting their widespread use and persistence. Concerns have been raised regarding their hepatic toxicity, endocrine-disrupting effects, and potential carcinogenicity, emphasizing the need for further investigation into their environmental behavior and human health impacts (Liu & Mabury, 2020).
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater
Research on the biodegradation and fate of ETBE, a gasoline ether oxygenate like MTBE, highlights the capabilities of microorganisms to aerobically degrade ETBE through specific metabolic pathways. These findings are crucial for understanding the environmental impact and remediation potential of fuel additives that share functional groups with the compound of interest. The study outlines the importance of identifying microbial genes and pathways that facilitate the transformation of such compounds, providing insights into the biodegradability and environmental persistence of similar chemicals (Thornton et al., 2020).
Review of MTBE Biodegradation and Bioremediation
This review consolidates evidence on the biotransformation and mineralization of MTBE under aerobic conditions, as well as its potential anaerobic biodegradation. The pathway involves key intermediates like tert-butyl alcohol (TBA) and highlights the effectiveness of various biological methods for MTBE remediation. These findings provide a framework for understanding how similar compounds might be addressed in environmental cleanup efforts and the challenges associated with their biodegradability (Fiorenza & Rifai, 2003).
Synthetic Routes and Biologically Active Compounds
The synthetic pathways and biological activities of compounds structurally related to "(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate" are essential for understanding their application potential. Studies focusing on the synthesis of N-heterocycles via sulfinimines and the biological activities of carboxylic acids elucidate the significance of structural modifications in achieving desired chemical and biological properties (Philip et al., 2020).
Properties
IUPAC Name |
tert-butyl (2S)-2-[(1R,2R)-1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-14(18(23)25-13-15-9-6-5-7-10-15)17(22)16-11-8-12-21(16)19(24)26-20(2,3)4/h5-7,9-10,14,16-17,22H,8,11-13H2,1-4H3/t14-,16+,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTMTCBOXNAACY-HYVNUMGLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114488 | |
Record name | Phenylmethyl (αR,βR,2S)-1-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-α-methyl-2-pyrrolidinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163768-51-2 | |
Record name | Phenylmethyl (αR,βR,2S)-1-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-α-methyl-2-pyrrolidinepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163768-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl (αR,βR,2S)-1-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-α-methyl-2-pyrrolidinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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